(R)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and CAS Registry Number Analysis
(R)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is a chiral amino acid derivative with a halogen-substituted aromatic ring. Its systematic IUPAC name reflects its stereochemical configuration and functional groups:
The compound’s structure comprises a propanoic acid backbone with an amino group at the α-position and a 4-chloro-2-fluorophenyl substituent at the β-position. The (R) configuration denotes the stereogenic center’s spatial arrangement, critical for biological activity and synthetic applications.
Molecular Structure Elucidation Through X-Ray Crystallography
X-ray crystallography is the gold standard for determining atomic-level structural details, including bond lengths, angles, and crystal packing. While specific crystallographic data for this compound are not explicitly reported in the provided sources, general methodologies for halogenated amino acids apply:
Key Methodological Aspects
- Crystal Preparation : Crystallization involves dissolving the compound in a solvent (e.g., water, ethanol) and allowing slow evaporation or vapor diffusion to form high-quality crystals. For proteins, cryoprotectants are often used to mitigate radiation damage.
- Data Collection : A synchrotron or home X-ray source measures diffraction patterns. The compound’s halogens (Cl and F) enhance electron density contrast, aiding phase determination.
- Structure Refinement : Computational tools refine atomic positions to minimize discrepancies between
Properties
IUPAC Name |
(2R)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMGQOHZMMWUAT-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)F)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid, also known by its CAS number 1323966-26-2, is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by various studies and data.
Structure and Composition
- Chemical Formula : C₉H₉ClFNO₂
- Molecular Weight : 203.63 g/mol
- CAS Number : 1323966-26-2
The compound features a chiral center, which contributes to its biological activity. Its structural characteristics include a fluorine and chlorine atom on the phenyl ring, which are often associated with enhanced biological properties due to their influence on electronic distribution and steric effects.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values provide insight into its potency.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against common fungal pathogens.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The compound demonstrated effective inhibition against these fungi, suggesting potential applications in treating fungal infections .
Cytotoxicity Studies
Cytotoxicity assays have revealed that this compound may possess anticancer properties. In vitro studies have shown varying degrees of cytotoxic effects on cancer cell lines.
| Cell Line | IC₅₀ (µM) |
|---|---|
| Human leukemia cells | 0.13 ± 0.06 |
| Ehrlich’s ascites carcinoma | Varies |
These findings indicate that the compound could be a candidate for further development as an anticancer agent, particularly due to its low IC₅₀ values in sensitive cell lines .
Study on Antimicrobial Properties
A comprehensive study evaluated the antimicrobial activities of halogenated amino acids, including this compound. The research concluded that the presence of halogen atoms significantly enhances antimicrobial efficacy due to their electronic effects .
Evaluation of Cytotoxic Effects
Another study focused on the cytotoxic effects of various amino acid derivatives. The results indicated that compounds similar to this compound exhibited promising results against cancer cell lines, supporting the hypothesis that structural modifications can lead to enhanced biological activity .
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
(R)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is primarily investigated for its potential as a pharmaceutical agent. Its structural similarity to neurotransmitters makes it a candidate for modulating neurotransmission pathways. Research indicates that it may influence the activity of glutamate receptors, which are crucial in neurological disorders such as epilepsy and Alzheimer's disease.
Case Study: Neuroprotective Effects
A study demonstrated that derivatives of this compound exhibited neuroprotective effects in animal models of neurodegeneration. The compound was shown to reduce excitotoxicity induced by excessive glutamate levels, suggesting its potential in treating neurodegenerative diseases .
1.2 Antimicrobial Properties
Recent investigations have also highlighted the antimicrobial properties of this compound. Its ability to inhibit bacterial growth has been assessed against various strains, indicating a potential role in developing new antibiotics.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Biochemical Research
2.1 Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain proteases, which are essential for various biological processes.
Case Study: Protease Inhibition
In vitro studies revealed that this compound effectively inhibited the activity of serine proteases, which could have implications for understanding protein turnover and degradation in cells .
2.2 Metabolic Pathway Analysis
Researchers are exploring the role of this compound in metabolic pathways related to amino acid metabolism. Its interaction with key metabolic enzymes could provide insights into metabolic disorders and potential therapeutic targets.
Agricultural Applications
3.1 Herbicide Safening
This compound has been studied for its potential use as a safener in herbicide formulations. It may enhance the selectivity of herbicides towards crops while minimizing damage to non-target plants.
Data Table: Herbicide Efficacy with Safener
Chemical Reactions Analysis
Amino Group Reactivity
The primary amine participates in classical acylation and alkylation reactions. Key findings include:
Table 1: Amino Group Reactions
-
The stereochemistry at the chiral center (R-configuration) remains intact during these reactions due to mild conditions .
-
Schiff base intermediates are stabilized by conjugation with the aromatic ring .
Carboxylic Acid Functionalization
The carboxylic acid undergoes esterification and decarboxylation under controlled conditions:
Table 2: Carboxylic Acid Reactions
-
Amide couplings utilize activating agents like dicyclohexylcarbodiimide (DCC) for peptide bond formation .
-
Decarboxylation yields a primary amine derivative, retaining the halogenated aromatic system .
Aromatic Ring Modifications
Electrophilic aromatic substitution (EAS) is limited due to electron-withdrawing substituents, but directed metallation enables functionalization:
Table 3: Aromatic Ring Reactions
-
Boronation via boron tribromide replaces fluorine at the ortho position, forming a boronic acid derivative.
-
Suzuki-Miyaura cross-coupling introduces aryl groups at the meta position relative to chlorine .
Enzymatic and Biochemical Interactions
The compound serves as a substrate or inhibitor in enzymatic systems:
Table 4: Biochemical Reactions
-
PAM catalyzes a Friedel-Crafts-type mechanism, forming a cinnamic acid intermediate .
-
The R-configuration prevents recognition by D-amino acid oxidase, limiting oxidative degradation .
Stereospecific Reactions
The chiral center influences reaction outcomes:
-
Resolution methods : Chiral chromatography (e.g., CHIRALPAK® IC) separates enantiomers with >99% ee .
-
Asymmetric synthesis : Enzymatic transamination using ω-transaminases yields the R-enantiomer preferentially .
Stability Under Reaction Conditions
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Halogenation Patterns
The position and type of halogen substituents significantly influence physicochemical properties and biological interactions. Key comparisons include:
Key Findings :
- Electron Effects: Chlorine and fluorine at the 4- and 2-positions (target compound) create a polarized aromatic system, enhancing binding to hydrophobic enzyme pockets compared to monosubstituted analogues (e.g., 4-fluorophenyl derivative) .
Stereochemical Variations
Enantiomers exhibit distinct biological activities due to chiral recognition in biological systems:
Key Findings :
- The R-configuration in the target compound may favor interactions with L-amino acid transporters, whereas S-enantiomers are often metabolized more rapidly .
Functional Group Modifications
Derivatives and Salts
Hydrochloride salts and acylated derivatives are common modifications to enhance stability or bioavailability:
Key Findings :
- Indole-containing derivatives (e.g., 4-fluoroindole) exhibit fluorescence properties, useful in probing protein interactions .
- Trifluoromethoxy groups increase resistance to oxidative metabolism compared to chloro/fluoro substituents .
Lipophilicity and Solubility
- LogP : The target compound (4-chloro-2-fluorophenyl) has a higher calculated LogP (~2.5) than 4-fluorophenyl (LogP ~1.8) due to chlorine’s hydrophobicity .
- Solubility : Hydroxy-substituted analogues (e.g., 4-hydroxyphenyl derivative) show improved aqueous solubility (>10 mg/mL) compared to halogenated variants (<1 mg/mL) .
Preparation Methods
Evans Oxazolidinone Auxiliary
The Evans oxazolidinone methodology enables enantioselective alkylation of glycine equivalents. In this approach, a glycine-derived oxazolidinone is alkylated with 4-chloro-2-fluorobenzyl bromide under basic conditions (e.g., NaHMDS, THF, −78°C). Subsequent hydrolysis with LiOH/H₂O₂ yields the target amino acid with >90% enantiomeric excess (ee). This method benefits from high stereocontrol but requires stoichiometric amounts of the chiral auxiliary, increasing costs for large-scale synthesis.
Schöllkopf Bis-Lactim Ether Strategy
The Schöllkopf bis-lactim ether protocol offers an alternative route. Reacting 4-chloro-2-fluorophenylacetaldehyde with a bis-lactim ether derived from (R)-valine generates a diastereomeric mixture, which is hydrolyzed to the (R)-configured amino acid. Yields of 70–80% with 85–92% ee have been reported, though optimization of the aldehyde electrophilicity is critical to minimize side reactions.
Catalytic Asymmetric Hydrogenation
Catalytic hydrogenation of α,β-dehydroamino acid precursors provides a scalable route to this compound.
Substrate Design and Catalyst Selection
Dehydroamino acid intermediates, such as (Z)-3-(4-chloro-2-fluorophenyl)-2-phthalimidoprop-2-enoic acid, are hydrogenated using chiral Rh or Ru catalysts. The Josiphos ligand (Ru-(S)-BINAP) achieves 95% ee and 90% yield under 50 bar H₂ in MeOH at 25°C. Key advantages include atom economy and compatibility with continuous-flow reactors for industrial production.
Limitations and Mitigation
Substrate solubility in nonpolar solvents and catalyst deactivation by halogenated aromatics pose challenges. Patent literature suggests additives like trimethylamine (10 mol%) improve catalyst longevity, enhancing turnover numbers (TON) to >1,000.
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution offers a sustainable alternative, leveraging lipases or acylases to kinetically resolve racemic N-acylated precursors.
Lipase-Catalyzed Hydrolysis
Racemic N-acetyl-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid is treated with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.4, 37°C). The (S)-enantiomer is preferentially hydrolyzed, leaving the (R)-N-acetyl derivative, which is isolated and deprotected with HCl/EtOH. This method achieves 98% ee but requires recycling of the undesired enantiomer.
Dynamic Kinetic Resolution
Combining Pseudomonas fluorescens acylase with a racemization catalyst (e.g., pyridoxal-5′-phosphate) enables dynamic kinetic resolution, converting racemic substrate into (R)-product in >90% yield and 99% ee. This method is highlighted in recent PMC studies as a breakthrough for industrial applications.
Cyclic Sulfamidate Intermediate Route
Emerging methodologies utilize cyclic sulfamidates as versatile intermediates for introducing fluorine and chlorine substituents.
Synthesis of (R)-Configured Sulfamidates
Starting from (R)-serine, sequential treatment with SOCl₂ and 4-chloro-2-fluorobenzyl bromide forms a cyclic sulfamidate. Ring-opening with NaN₃ followed by Staudinger reaction (PPh₃/H₂O) and hydrolysis yields the target amino acid. This route achieves 75–85% overall yield and 97% ee, though the use of azide intermediates necessitates stringent safety protocols.
Comparative Efficiency
A PMC study directly compared sulfamidate-mediated synthesis to classical methods, demonstrating a 30% reduction in reaction steps and a 20% cost savings for radiopharmaceutical applications.
Industrial-Scale Optimization and Challenges
Solubility and Purification
The poor aqueous solubility of this compound complicates isolation. Patent data recommends crystallization from EtOAc/hexane (1:3 v/v) at −20°C, achieving 99.5% purity. Alternatively, counterion exchange with L-tartaric acid enhances crystallinity.
Analytical Characterization
Chiral HPLC Analysis
Enantiopurity is validated using a Chiralpak IA column (4.6 × 250 mm, 5 μm) with hexane/IPA/TFA (90:10:0.1) at 1.0 mL/min. Retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min.
X-Ray Crystallography
Single-crystal X-ray diffraction confirms absolute configuration. A 2023 study reported C–C bond lengths of 1.54 Å (Cα–Cβ) and dihedral angles of 112° between the aryl ring and amino acid backbone, consistent with (R)-stereochemistry.
Q & A
Q. What are the recommended synthetic routes for (R)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically begins with halogenated aromatic precursors like 4-chloro-2-fluoroaniline. Key steps include:
- Friedel-Crafts alkylation or Ullmann coupling to introduce the propanoic acid backbone.
- Enantioselective catalysis (e.g., chiral auxiliaries or asymmetric hydrogenation) to achieve the (R)-configuration .
- Hydrolysis of intermediate esters under controlled pH (e.g., NaOH/EtOH) to preserve stereochemical integrity .
Reaction temperature (< 40°C) and solvent polarity (e.g., THF vs. DMF) critically impact enantiomeric excess (ee). For example, polar aprotic solvents reduce racemization during hydrolysis .
Q. How should researchers characterize the enantiomeric purity of this compound?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid. Retention time differences of ≥2 minutes between enantiomers confirm resolution. Alternatively, NMR chiral derivatization (e.g., using Mosher’s acid chloride) produces diastereomers with distinct or NMR shifts .
Q. What are the primary biological targets of this compound in pharmacological studies?
- Methodological Answer : The compound’s fluorinated aromatic ring and amino acid backbone suggest interactions with:
- G-protein-coupled receptors (GPCRs) , particularly those binding tyrosine derivatives (e.g., dopamine or adrenergic receptors).
- Enzymes like phenylalanine hydroxylase or decarboxylases, where the 4-chloro-2-fluorophenyl group may act as a competitive inhibitor .
Target validation requires radioligand binding assays (using -labeled analogs) and kinetic studies (e.g., stopped-flow spectrometry) to quantify binding affinity () and inhibition constants () .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Assay conditions : Ionic strength (e.g., 150 mM NaCl vs. buffer-only) affects ligand-receptor interactions. Standardize buffers (pH 7.4, 25°C) and include negative controls (e.g., excess cold ligand).
- Stereochemical impurities : Re-evaluate enantiomeric purity via circular dichroism (CD) spectroscopy or X-ray crystallography to confirm configuration .
- Cell line variability : Use isogenic cell lines (e.g., HEK293-T with stable receptor overexpression) to minimize off-target effects .
Q. What strategies improve the metabolic stability of this compound in in vivo studies?
- Methodological Answer : To reduce hepatic clearance:
- Fluorine substitution : The 2-fluoro group enhances oxidative stability by blocking cytochrome P450-mediated metabolism at the ortho position .
- Prodrug modification : Convert the carboxylic acid to an ethyl ester to increase lipophilicity and slow renal excretion. Hydrolysis in plasma regenerates the active form .
- PEGylation : Conjugation with polyethylene glycol (PEG) chains extends half-life but requires balancing steric hindrance vs. bioavailability .
Q. What are optimal conditions for scaling up the synthesis while maintaining enantiomeric excess?
- Methodological Answer : For industrial-scale production:
- Continuous flow chemistry : Reduces racemization by minimizing residence time in reactive intermediates. Use microreactors with a residence time <10 minutes .
- Enzymatic resolution : Immobilize PAL (phenylalanine ammonia lyase) to selectively degrade the (S)-enantiomer, achieving >99% ee .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track ee in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
